molecular formula C7H10N2O8 B11711317 4,4-Dinitroheptanedioic acid CAS No. 5029-40-3

4,4-Dinitroheptanedioic acid

Cat. No.: B11711317
CAS No.: 5029-40-3
M. Wt: 250.16 g/mol
InChI Key: WVXNFQGAMQFCSX-UHFFFAOYSA-N
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Description

4,4-Dinitroheptanedioic acid is an organic compound with the molecular formula C7H10N2O8 It is characterized by the presence of two nitro groups (-NO2) attached to the fourth carbon of a heptanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dinitroheptanedioic acid typically involves the nitration of heptanedioic acid derivatives. One common method includes the reaction of heptanedioic acid with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dinitroheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted heptanedioic acid derivatives.

Scientific Research Applications

4,4-Dinitroheptanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dinitroheptanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4,4-Dinitroglutaric acid: Similar structure but with a shorter carbon chain.

    4,4-Dinitroadipic acid: Similar structure but with a different carbon chain length.

    4,4-Dinitrosuccinic acid: Similar structure but with an even shorter carbon chain.

Uniqueness: 4,4-Dinitroheptanedioic acid is unique due to its specific carbon chain length and the position of the nitro groups. This structural specificity imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

5029-40-3

Molecular Formula

C7H10N2O8

Molecular Weight

250.16 g/mol

IUPAC Name

4,4-dinitroheptanedioic acid

InChI

InChI=1S/C7H10N2O8/c10-5(11)1-3-7(8(14)15,9(16)17)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13)

InChI Key

WVXNFQGAMQFCSX-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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